

# Methyl 4-acetamido-2-hydroxybenzoate CAS number and structure

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## Compound of Interest

Compound Name:	Methyl 4-acetamido-2-hydroxybenzoate
Cat. No.:	B132618

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## A Technical Guide to Methyl 4-acetamido-2-hydroxybenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 4-acetamido-2-hydroxybenzoate** is a key chemical intermediate with significant applications in the pharmaceutical industry.<sup>[1]</sup> Its precise structure and high purity are crucial for its role as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).<sup>[1]</sup> This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its primary application in drug development.

## Chemical Structure and Identification

**Methyl 4-acetamido-2-hydroxybenzoate** is an aromatic compound, a derivative of salicylic acid. Its structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and an acetamido group.

- Chemical Structure:
  - The IUPAC name for this compound is methyl 4-(acetamido)-2-hydroxybenzoate.

- The structure can be represented by the SMILES string: COC(=O)c1ccc(NC(=O)C)cc1O.  
[\[2\]](#)[\[3\]](#)

## Physicochemical and Quantitative Data

The key properties of **Methyl 4-acetamido-2-hydroxybenzoate** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	4093-28-1	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	209.20 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Light Brown Solid / Solid	<a href="#">[5]</a>
Melting Point	146-147 °C	<a href="#">[7]</a>
Boiling Point (Predicted)	405.1 ± 35.0 °C	<a href="#">[7]</a>
Density (Predicted)	1.317 ± 0.06 g/cm <sup>3</sup>	<a href="#">[7]</a>
Purity	≥97%	
Storage Conditions	2-8°C Refrigerator, Inert Atmosphere	<a href="#">[5]</a> <a href="#">[7]</a>
InChI Key	LCXHOHRQXZMSQN-UHFFFAOYSA-N	
Synonyms	4-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester, 4-Acetylaminosalicylic Acid Methyl Ester, Ethopabate Related Compound A	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocol: Synthesis

A common and high-yield method for the synthesis of **Methyl 4-acetamido-2-hydroxybenzoate** involves the acetylation of Methyl 4-amino-2-hydroxybenzoate.[\[8\]](#)[\[9\]](#)

#### 4.1 Materials and Reagents:

- Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol)[8][9]
- Ethyl acetate (750 mL)[8][9]
- Water (250 mL)[8][9]
- Sodium bicarbonate (34.9 g, 415.5 mmol)[8][9]
- Acetyl chloride (29.7 mL, 415.5 mmol)[8][9]
- Brine solution
- Anhydrous sodium sulfate

#### 4.2 Step-by-Step Procedure:

- Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (50.7 g) in ethyl acetate (750 mL).[8][9] Add a solution of sodium bicarbonate (34.9 g) in water (250 mL).[8][9]
- Cooling: Cool the stirred mixture to 0°C.[8][9]
- Acetylation: Slowly add acetyl chloride (29.7 mL) dropwise to the mixture over a period of 15 minutes, maintaining the temperature at 0°C.[8][9]
- Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[8][9]
- Work-up: Once the reaction is complete, separate the organic and aqueous layers.[8][9]
- Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.[8][9]
- Isolation of Product: Remove the solvent (ethyl acetate) by concentration under reduced pressure.[8][9] This yields the final product as a white solid.[8]

- Yield: The reported yield for this protocol is approximately 99% (63.5 g).[8][9]

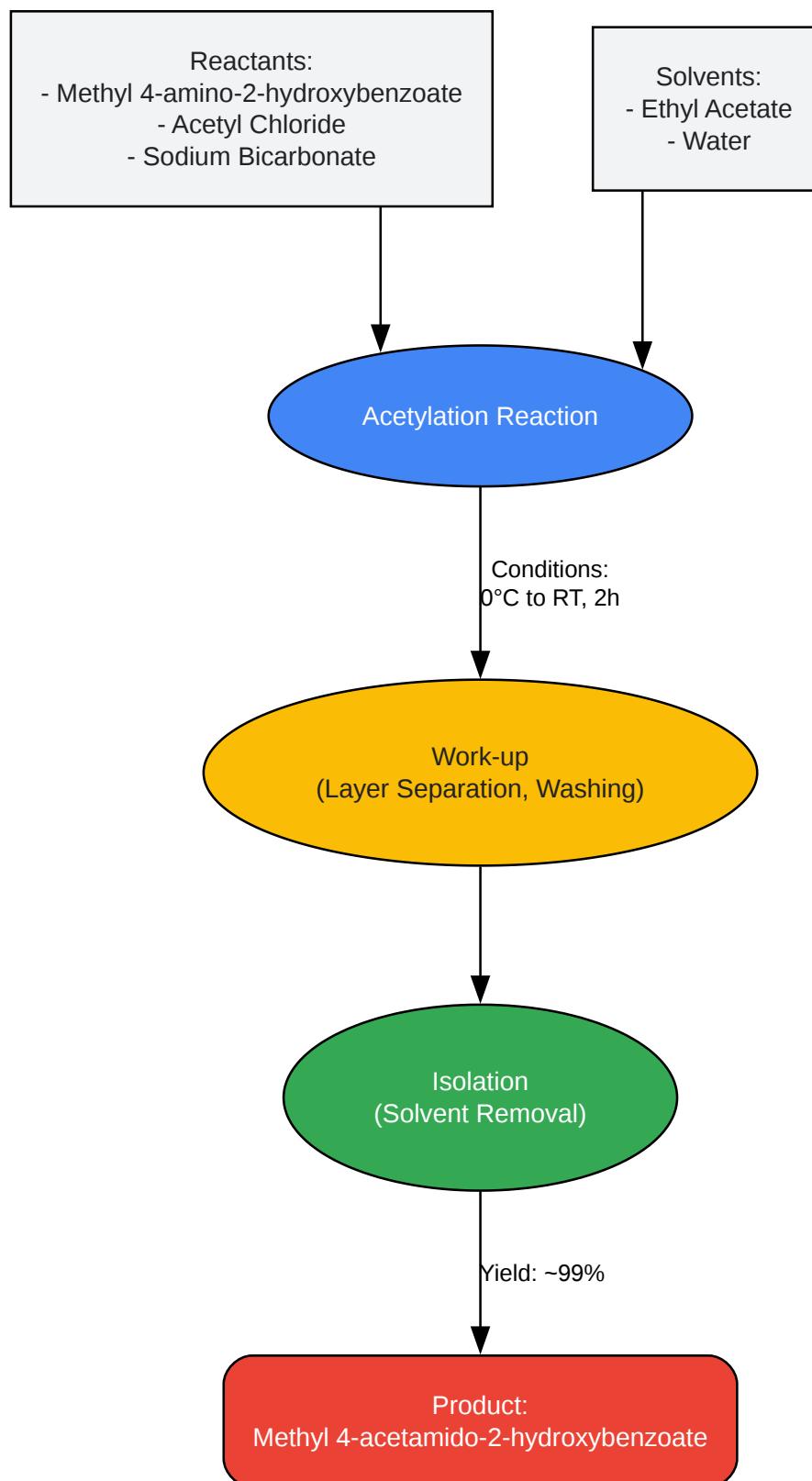
4.3 Product Confirmation: The identity of the resulting **Methyl 4-acetamido-2-hydroxybenzoate** can be confirmed using spectroscopic methods.[8][9]

- <sup>1</sup>H-NMR (CDCl<sub>3</sub>): δ 10.86 (bs, 1H), 7.78 (d, J=8.6Hz, 1H), 7.23 (s, 1H), 7.16 (bs, 1H), 7.10 (d, J=8.6Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H).[9]
- Mass Spectrometry (m/z): 208 (M-H)<sup>+</sup>.[9]

## Visualized Workflows and Applications

### 5.1 Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

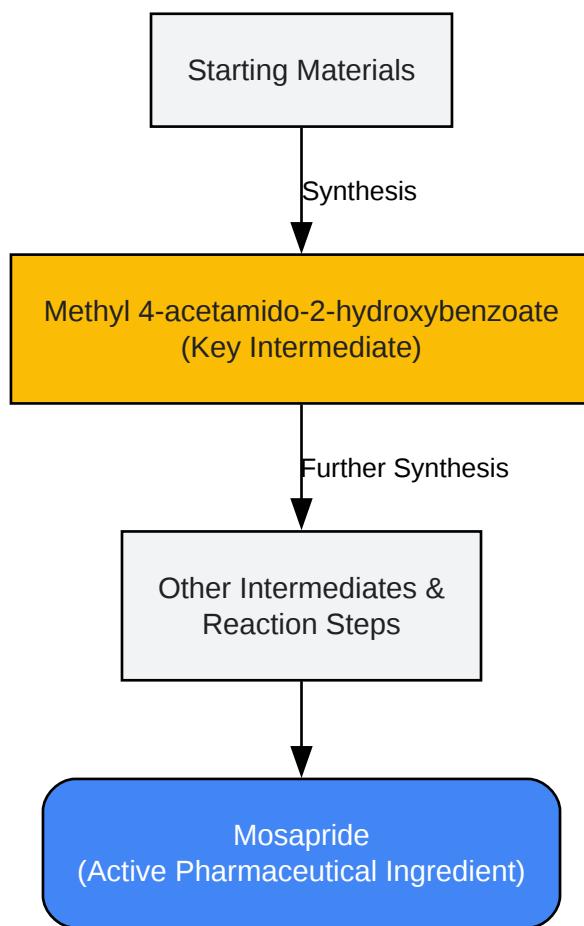
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Caption: Synthesis workflow for **Methyl 4-acetamido-2-hydroxybenzoate**.

## 5.2 Application in Drug Development

**Methyl 4-acetamido-2-hydroxybenzoate** is a crucial reagent, primarily utilized as a key intermediate in the multi-step synthesis of Mosapride.[1][4][8] Mosapride is a gastropotomimetic agent used to treat various gastrointestinal disorders.[1] The availability of high-purity **Methyl 4-acetamido-2-hydroxybenzoate** is essential for the efficient and cost-effective manufacturing of this API.[1]

The diagram below shows the hierarchical relationship of this compound in the synthesis of Mosapride.



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Caption: Role as an intermediate in the synthesis of Mosapride.

## Conclusion

**Methyl 4-acetamido-2-hydroxybenzoate** (CAS No: 4093-28-1) is a well-characterized compound with established physicochemical properties and a reliable, high-yield synthesis protocol. Its primary significance for researchers and drug development professionals lies in its role as an indispensable intermediate in the production of the API Mosapride. The data and protocols presented in this guide serve as a valuable technical resource for laboratories involved in organic synthesis and pharmaceutical manufacturing.

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